molecular formula C11H15N3O B2501348 rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans CAS No. 1909288-68-1

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans

Cat. No.: B2501348
CAS No.: 1909288-68-1
M. Wt: 205.261
InChI Key: ZEMJKHDUMSCSIO-MWLCHTKSSA-N
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Description

Chemical Structure:
The compound is a pyrrolidin-2-one derivative with the following substituents:

  • 1-position: Methyl group.
  • 4-position: Aminomethyl group in the R configuration.
  • 5-position: Pyridin-3-yl group in the S configuration.
  • Stereochemistry: Trans configuration across the pyrrolidinone ring, ensuring spatial opposition of key substituents .

Properties

IUPAC Name

(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10(15)5-9(6-12)11(14)8-3-2-4-13-7-8/h2-4,7,9,11H,5-6,12H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMJKHDUMSCSIO-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridin-3-yl group: This step often involves a nucleophilic substitution reaction.

    Resolution of enantiomers: The racemic mixture can be separated into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyridin-3-yl group to a piperidine ring, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-yl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to its structural similarity to naturally occurring neurotransmitters.

Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridin-3-yl group can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key structural analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features References
rac-(4R,5S)-4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans 1-Me, 4-CH₂NH₂ (R), 5-pyridin-3-yl (S) C₁₁H₁₆N₃O ~206.27 (est.) Trans configuration enhances stereoselectivity; aminomethyl group increases basicity.
Cotinine [(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one] 1-Me, 5-pyridin-3-yl (S) C₁₀H₁₂N₂O 176.22 Nicotine metabolite; lacks 4-substituent; lower polarity and molecular weight.
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone 1-Me, 4-COOH, 5-pyridin-3-yl C₁₁H₁₂N₂O₃ 220.23 Carboxy group increases acidity and polarity; used in lab synthesis.
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one 1-Me, 3-OH, 5-pyridin-3-yl (S) C₁₀H₁₂N₂O₂ 192.22 Hydroxy group enhances hydrogen bonding; potential metabolic intermediate.
rac-(4R,5S)-4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one 1-Cyclopropyl, 4-CH₂NH₂ (R), 5-pyridin-3-yl (S) C₁₃H₁₈N₃O ~232.31 (est.) Cyclopropyl substitution may improve metabolic stability.

Key Comparative Insights

Physicochemical Properties :
  • In contrast, the carboxy analog (CAS 161171-06-8) is more acidic and polar .
  • Molecular Weight: The target compound (~206 g/mol) is heavier than cotinine (176 g/mol) due to the aminomethyl group but lighter than the carboxy variant (220 g/mol) .
Stereochemical Impact :
  • The trans configuration in the target compound likely influences receptor binding and metabolic pathways differently than cis isomers. For example, cotinine’s rigid pyrrolidinone ring (without 4-substituents) allows efficient interaction with nicotinic receptors, while the aminomethyl group in the target compound may alter binding kinetics .
Functional Group Effects :
  • Aminomethyl (4-position): Introduces a primary amine, enabling hydrogen bonding and salt formation, which could improve bioavailability compared to cotinine .
  • Cyclopropyl (1-position variant) : The cyclopropyl substitution (CAS 1909294-54-7) may enhance metabolic stability by resisting oxidative degradation, a common issue with methyl groups .

Pharmacological Potential

  • Target Compound: Limited pharmacological data are available, but its structural features suggest utility in designing nicotinic acetylcholine receptor (nAChR) modulators or enzyme inhibitors.

Biological Activity

The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans, is a chiral molecule that has garnered interest due to its unique structural properties and potential biological activities. It features a pyrrolidinone core with an aminomethyl group and a pyridin-3-yl substituent, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound, is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. Key aspects of its mechanism include:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on target proteins.
  • π-π Interactions : The pyridin-3-yl group engages in π-π interactions, which can influence the binding affinity and selectivity of the compound towards its targets.

These interactions can modulate the activity of the target proteins, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to effectively bind to enzyme active sites, potentially blocking their function. This property is particularly relevant in drug development for conditions where enzyme activity needs to be regulated.

Therapeutic Applications

The compound's ability to modulate receptor activity suggests potential therapeutic applications in several areas:

  • Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating conditions like depression or anxiety.
  • Cancer Research : Its enzyme inhibition properties could be explored for developing anti-cancer agents by targeting specific pathways involved in tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-oneSimilar core structure with different pyridine substitutionDifferent electronic properties due to substitution
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-oneSimilar core structure with different pyridine substitutionVariance in binding affinity due to position of substitution
4-(Aminomethyl)-1-methylpiperidine derivativesPiperidine instead of pyrrolidine ringAlters steric and electronic properties significantly

This table highlights how variations in the substituents can affect the biological activity and binding characteristics of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound. Notable findings include:

  • In vitro Studies : Experiments have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it showed significant inhibition against certain proteases at micromolar concentrations.
  • Binding Affinity Assessments : Molecular docking studies revealed that the compound binds effectively to targets such as G protein-coupled receptors (GPCRs), indicating its potential role as a modulator in signaling pathways.
  • Therapeutic Efficacy : In animal models, treatment with rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one resulted in observable improvements in behavioral assays related to anxiety and depression.

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